molecular formula C24H28N4O3 B2569649 2-(1H-indol-3-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-oxoacetamide CAS No. 852368-24-2

2-(1H-indol-3-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-oxoacetamide

Cat. No.: B2569649
CAS No.: 852368-24-2
M. Wt: 420.513
InChI Key: ADFVWRXTQPTXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
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Scientific Research Applications

Tocolytic Activity and Muscarinic Receptor Interaction

One study demonstrated the synthesis of a related compound, showcasing significant inhibition of uterine smooth muscle contractions in non-pregnant rats. This inhibition suggests potential tocolytic activity, possibly mediated through muscarinic receptors, highlighting its relevance in studies related to labor or preterm labor prevention Okunrobo O. Lucky, Owolabi J. Omonkhelin (2009).

5-HT6 Receptor Antagonism

Further research into N-arylsulfonylindole derivatives, including compounds structurally similar to the one , identified a new class of 5-HT6 receptor modulators. These compounds exhibited moderate to high binding affinities and displayed antagonist profiles in functional assays, underlining their potential in neurological and psychiatric disorder studies Gonzalo Vera et al. (2016).

Analgesic and Anti-inflammatory Properties

Another study explored the analgesic and anti-inflammatory properties of phthaloylimidoalkyl derivatives, revealing significant activity in a carrageenan-induced rat paw assay and mouse writhing assay. This indicates the compound's utility in pain and inflammation research, offering insights into dose-dependent efficacy L. Okunrobo, C. Usifoh (2006).

Serotonin Receptor Activity

Compounds in the 1-[4-(indol-3-yl)butyl]-4-arylpiperazine series, related to the initial compound, have been prepared as highly selective and potent 5-HT(1A) agonists. This research offers valuable data for developing new treatments for mood disorders, emphasizing the importance of specific substituents for receptor specificity and affinity T. Heinrich et al. (2004).

Antibacterial and Antifungal Activities

A study on 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives, including structural analogs, highlighted their antibacterial and antifungal activities. This points to the compound's potential application in combating various pathogenic microorganisms, providing a basis for new antimicrobial agent development B. Debnath, S. Ganguly (2015).

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-31-19-9-7-18(8-10-19)28-15-13-27(14-16-28)12-4-11-25-24(30)23(29)21-17-26-22-6-3-2-5-20(21)22/h2-3,5-10,17,26H,4,11-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFVWRXTQPTXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.